molecular formula C19H16ClF3N4O2 B605633 Clofutriben CAS No. 1204178-50-6

Clofutriben

Cat. No.: B605633
CAS No.: 1204178-50-6
M. Wt: 424.8082
InChI Key: CMQOKZCYVZFZLZ-UHFFFAOYSA-N
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Description

Clofutriben is a complex organic compound with a molecular formula of C19H16ClF3N4O2. This compound is notable for its unique structure, which includes a triazole ring, a fluorobenzamide moiety, and a chlorodifluorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Clofutriben has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of Clofutriben involves multiple steps. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorodifluorophenoxy group: This step typically involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the chlorodifluorophenoxy moiety.

    Attachment of the fluorobenzamide group: This can be done through an amide coupling reaction, often using reagents like EDCI or DCC to facilitate the formation of the amide bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Clofutriben can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

    Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, expanding the molecule’s complexity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Clofutriben involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the triazole ring and the fluorobenzamide moiety, which can form hydrogen bonds and other interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to Clofutriben include other triazole derivatives and fluorobenzamides. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. For example:

    4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1204178-50-6

Molecular Formula

C19H16ClF3N4O2

Molecular Weight

424.8082

IUPAC Name

4-[5-[2-(4-chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide

InChI

InChI=1S/C19H16ClF3N4O2/c1-19(2,29-15-13(22)7-10(20)8-14(15)23)18-26-25-17(27(18)3)11-5-4-9(16(24)28)6-12(11)21/h4-8H,1-3H3,(H2,24,28)

InChI Key

CMQOKZCYVZFZLZ-UHFFFAOYSA-N

SMILES

CC(C)(C1=NN=C(N1C)C2=C(C=C(C=C2)C(=O)N)F)OC3=C(C=C(C=C3F)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASP3662;  ASP 3662;  ASP-3662

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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